2-(5-Isoxazolyl)-4-methylphenol

Photodynamic Therapy (PDT) Photosensitizer Design Silicon Phthalocyanine

Select 2-(5-Isoxazolyl)-4-methylphenol as the exclusive phenol precursor for ISOX-M-SiPc silicon phthalocyanine photosensitizers. Comparative data demonstrates that substituting this compound with its 4-chloro or 4-bromo analogs results in dramatically reduced in vitro phototoxicity (ISOX-M-SiPc: 10% cell viability at 100 µM vs. inferior performance of analogs), 35-fold higher DNA-binding affinity, and 35-fold faster fluorescence quenching kinetics. Only the precise 4-methyl, unsubstituted 5-isoxazole substitution pattern achieves the desired low-DNA-affinity, slow-quenching photophysical profile for targeted photodynamic therapy. Generic substitution is scientifically unsound; this exact structure is critical for reproducible synthesis and validated bioactivity.

Molecular Formula C10H9NO2
Molecular Weight 175.18
CAS No. 104516-57-6
Cat. No. B1139511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Isoxazolyl)-4-methylphenol
CAS104516-57-6
Molecular FormulaC10H9NO2
Molecular Weight175.18
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C2=CC=NO2
InChIInChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Isoxazolyl)-4-methylphenol (CAS 104516-57-6) Procurement Guide | Technical Baseline


2-(5-Isoxazolyl)-4-methylphenol (CAS 104516-57-6, synonym: 5-(2-Hydroxy-5-methylphenyl)isoxazole) is an isoxazole-phenol hybrid compound with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . It is a solid at room temperature with a melting point range of 175-177 °C and a reported purity of 98% (HPLC) from commercial vendors . This compound functions primarily as a versatile building block and key intermediate in organic synthesis, utilized for constructing more complex molecules, including bioactive heterocycles and functional materials [1].

2-(5-Isoxazolyl)-4-methylphenol: Why In-Class Substitution Is Not Advisable


Generic substitution with seemingly similar isoxazole-phenol analogs is scientifically unsound due to the extreme sensitivity of downstream molecular properties to even minor changes in substitution patterns. The specific positioning of the methyl group on the phenol ring, combined with the unsubstituted isoxazole at the 5-position, dictates the compound's unique electronic and steric profile, which in turn governs its reactivity in key synthetic applications. As demonstrated in direct comparative studies, substituting 2-(5-isoxazolyl)-4-methylphenol with its 4-chloro-5-methyl analog (CAS 213690-32-5) or 4-bromo analog (CAS 6154-41-4) in the same synthetic protocol resulted in silicon(IV) phthalocyanine derivatives with profoundly different DNA-binding affinities and phototoxic activities [1]. Such dramatic changes in the performance of the final product confirm that these analogs are not interchangeable and that selecting the precise molecular structure is a critical decision point in both research and industrial procurement.

Quantitative Evidence for Differentiating 2-(5-Isoxazolyl)-4-methylphenol from Analogs


Evidence 1: Differential Impact on DNA-Binding Affinity of Phthalocyanine Photosensitizers

In a head-to-head study, 2-(5-isoxazolyl)-4-methylphenol was used to synthesize an axially disubstituted silicon phthalocyanine (ISOX-M-SiPc). When compared to the analog made with 4-chloro-2-(5-isoxazolyl)-5-methylphenol (ISOX-Cl-SiPc), the methyl analog exhibited a 35-fold lower DNA-binding affinity, as measured by the Stern-Volmer constant (Ksv) [1]. This difference is highly significant for applications where strong DNA interaction is either desired or to be avoided.

Photodynamic Therapy (PDT) Photosensitizer Design Silicon Phthalocyanine

Evidence 2: Unique Phototoxic Profile in Neuroblastoma Cells

The silicon phthalocyanine derivative (ISOX-M-SiPc) synthesized from 2-(5-isoxazolyl)-4-methylphenol was directly compared to analogs made from its 4-chloro and 4-bromo counterparts in an MTT assay on SH-SY5Y neuroblastoma cells. ISOX-M-SiPc exhibited the highest phototoxicity among the three, reducing cell viability to 35% (±7%) at 30 µM and to 10% (±3%) at 100 µM under light irradiation [1]. This demonstrates a clear, dose-dependent cytotoxic effect that is quantitatively superior to its direct comparators under identical assay conditions.

Photodynamic Therapy (PDT) Cancer Research In Vitro Toxicology

Evidence 3: Impact on Quenching Kinetics in Photophysical Systems

The study further investigated the quenching kinetics of the phthalocyanine derivatives. The quenching constant (kq) for ISOX-M-SiPc was calculated to be 1.61 × 10^11 M^-1 s^-1 [1]. This value is notably lower than that of the chloro-analog derivative (ISOX-Cl-SiPc, 5.65 × 10^12 M^-1 s^-1) and the bromo-analog derivative (ISOX-Br-SiPc, 3.74 × 10^12 M^-1 s^-1) [1]. The magnitude of the difference indicates that the choice of phenol precursor fundamentally alters the photophysical dynamics of the final phthalocyanine complex.

Photochemistry Fluorescence Quenching Spectroscopy

High-Value Application Scenarios for 2-(5-Isoxazolyl)-4-methylphenol (CAS 104516-57-6)


Scenario 1: Development of High-Phototoxicity PDT Agents for Neuroblastoma

Procure this compound as the exclusive phenol precursor for synthesizing silicon(IV) phthalocyanine photosensitizers intended for photodynamic therapy of neuroblastoma. Direct comparative data confirms that the resulting ISOX-M-SiPc derivative exhibits the highest in vitro phototoxicity among tested isoxazole analogs, reducing cell viability to 10% at 100 µM, a profile not achievable with the 4-chloro or 4-bromo analogs [1].

Scenario 2: Designing Phthalocyanine Probes with Low DNA Affinity

Use this compound when designing phthalocyanine-based fluorescent probes or therapeutic agents where low DNA-binding affinity is a key design criterion to minimize off-target effects or achieve a specific biodistribution profile. Its derivative (ISOX-M-SiPc) has a 35-fold lower DNA affinity (Ksv = 3.7 × 10^3 M^-1) than the derivative made from its 4-chloro analog [1].

Scenario 3: Tuning Quenching Kinetics in Photophysical Systems

Select 2-(5-isoxazolyl)-4-methylphenol to achieve a specific, slower fluorescence quenching rate (kq = 1.61 × 10^11 M^-1 s^-1) in a silicon phthalocyanine complex. This is in stark contrast to the much faster quenching kinetics observed with the 4-chloro (kq = 5.65 × 10^12 M^-1 s^-1) and 4-bromo (kq = 3.74 × 10^12 M^-1 s^-1) analogs, enabling precise control over the photophysics of the final material [1].

Scenario 4: Precision Synthesis of Isoxazole-Phenol Conjugates

Employ 2-(5-isoxazolyl)-4-methylphenol as a building block for constructing more complex isoxazole-phenol conjugates where the unsubstituted 5-isoxazole and 4-methylphenol pattern is essential for downstream structure-activity relationship (SAR) studies or for achieving a specific molecular geometry in coordination chemistry applications [1].

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